molecular formula C6H8F3NO2 B119549 Ethyl 3-amino-4,4,4-trifluorocrotonate CAS No. 141860-78-8

Ethyl 3-amino-4,4,4-trifluorocrotonate

Cat. No. B119549
M. Wt: 183.13 g/mol
InChI Key: NXVKRKUGIINGHD-ARJAWSKDSA-N
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Description

Ethyl 3-amino-4,4,4-trifluorocrotonate is a colorless liquid or white solid . It is an ester and is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-4,4,4-trifluorocrotonate is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Ethyl 3-amino-4,4,4-trifluorocrotonate may be employed for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives .


Physical And Chemical Properties Analysis

Ethyl 3-amino-4,4,4-trifluorocrotonate has a molecular weight of 183.13 . It is a liquid with a refractive index of 1.424 . It has a boiling point of 83 °C at 15 mmHg and a density of 1.245 g/mL at 25 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

Ethyl 3-amino-4,4,4-trifluorocrotonate is a versatile compound used in various chemical syntheses. For instance, it reacts with aliphatic and aromatic thiols and aminothiols to yield 3-thiolation products, useful in organic synthesis (Karimova et al., 2003). Additionally, it can be transformed into novel 3-substituted-6-(trifluoromethyl)uracils through a reaction with alkyl and aryl isocyanates, indicating its potential in the development of new heterocyclic compounds (Lutz & Hensen, 1972).

Development of Pharmaceutical Compounds

Ethyl 3-amino-4,4,4-trifluorocrotonate has been instrumental in the synthesis of biologically significant compounds. For example, it is used in the asymmetric synthesis of (2S,3S)-3-trifluoromethylpyroglutamic acid, a compound of interest in medicinal chemistry (Soloshonok et al., 1997). This demonstrates its utility in creating stereochemically defined molecules with potential therapeutic applications.

Fluorinated Compound Synthesis

The compound plays a crucial role in the synthesis of fluorinated compounds. It serves as a precursor in the preparation of new 4-trifluoromethyl-1,3-oxazin-6-ones, showcasing its reactivity and utility in developing compounds with fluorine-containing functional groups (Decock‐Plancquaert et al., 2010). This is significant given the increasing importance of fluorinated compounds in pharmaceuticals and agrochemicals.

Synthesis of Amino Acids and Derivatives

Ethyl 3-amino-4,4,4-trifluorocrotonate is used in the synthesis of amino acids and their derivatives. For instance, it is a key intermediate in the efficient asymmetric synthesis of 3-methyl- and 3-trifluoromethylpyroglutamic acids (Soloshonok et al., 1999). These compounds have potential applications in biochemistry and pharmaceuticals due to their unique structural and functional properties.

Safety And Hazards

Ethyl 3-amino-4,4,4-trifluorocrotonate is toxic and an irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Ethyl 3-amino-4,4,4-trifluorocrotonate may be employed for the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones and 4-quinolinone derivatives . These compounds could have potential applications in various fields, although specific future directions are not mentioned in the search results.

properties

IUPAC Name

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKRKUGIINGHD-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)F)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethyl 3-amino-4,4,4-trifluorocrotonate

CAS RN

372-29-2
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
N CDI–N, THF Carbonyldiimidazole - researchgate.net
Ethyl 3-amino-4, 4, 4-trifluorocrotonate (5g, 27.3 mmol) was dissolved in DCM (25ml) and triethylamine (3.8 ml, 27.3 mmol) was added and the mixture was cooled in ice/water. The …
Number of citations: 0 www.researchgate.net
MA Decock‐Plancquaert, F Evariste… - Bulletin des Sociétés …, 1992 - Wiley Online Library
New 4‐trifluoromethyl‐1,3‐oxazin‐6‐ones have been prepared in excellent yields from ethyl 3‐amino‐4,4,4‐trifluorocrotonate (ATFC) by two original procedures: reaction of ATFC with …
Number of citations: 19 onlinelibrary.wiley.com
AW Lutz, SH Trotto - Journal of Heterocyclic Chemistry, 1972 - Wiley Online Library
Ethyl 3‐amino‐4,4,4‐trifluorocrotonate (3) has been converted by a one step reaction with alkyl and aryl isocyanates to novel 3‐substituted‐6‐(trifluoromethyI)uracils. Also several 3‐…
Number of citations: 27 onlinelibrary.wiley.com
LF Lee, RK Howe - The Journal of Organic Chemistry, 1984 - ACS Publications
The reactions of 3-aminocinnamates lc, d with S2C12 provided 2, 5-diaryl-3, 4-pyrroledicarboxylates 7c, d in 36-52% yields whereas the reactions of 3-(perfluoroalkyl)-3-aminoacrylates …
Number of citations: 28 pubs.acs.org
BA Donohue, EL Michelotti, JC Reader… - Journal of …, 2002 - ACS Publications
A library of 422 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared in five steps using solution-phase chemistry. The first step in the synthesis was the reaction of …
Number of citations: 44 pubs.acs.org
FM Adam, G Bish, F Calo, CL Carr… - … Process Research & …, 2011 - ACS Publications
The development and implementation of a scalable process for the manufacture of the Toll-like receptor (TLR7) agonist PF-4171455 (1) is described. Initial routes used to synthesise 1 …
Number of citations: 12 pubs.acs.org
A Sidduri, JW Tilley, J Lou, N Tare, G Cavallo… - Bioorganic & medicinal …, 2013 - Elsevier
N-Acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives of type 4 were designed to replace the 2,6-dichlorobenzoylamine portion of compound 1 in order to identify novel …
Number of citations: 7 www.sciencedirect.com
HG Viehe, Z Janousek - Industrial Chemistry Library, 1996 - Elsevier
Publisher Summary Fluorine substitution on carbon confers particular reactivity because of its particular properties : Fluorine as the most electronegative element forms very strong CF …
Number of citations: 2 www.sciencedirect.com
LF Lee, YL Sing - The Journal of Organic Chemistry, 1990 - ACS Publications
7 8 sodium hydride followed by passing gaseous trifluoro-acetonitrile through the resulting enolate solution gave the adduct 6 in 72% yield. Unlike the reaction of 3 with a mixture of …
Number of citations: 30 pubs.acs.org
C Lamberth - Synthesis, 2022 - thieme-connect.com
In recent decades, organic isocyanates and isothiocyanates have been often applied as reactive intermediates in research syntheses or manufacturing routes of many agrochemicals. …
Number of citations: 4 www.thieme-connect.com

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